1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEMQTUYEIOTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697955 | |
| Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169452-20-4 | |
| Record name | 1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Pyrrolidin-3-amine
The synthesis begins with protecting the primary amine of pyrrolidin-3-amine to prevent undesired side reactions. A Boc (tert-butoxycarbonyl) group is commonly employed:
N-Benzylation with 3-Fluorobenzyl Bromide
The protected amine undergoes benzylation using 3-fluorobenzyl bromide under mild basic conditions:
-
Conditions :
-
Mechanism : SN2 displacement, where the deprotonated amine attacks the benzyl bromide.
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Yield : ~71% (analogous to benzylation yields in WO2013086935A1).
Example Workflow :
Deprotection and Salt Formation
The Boc group is removed under acidic conditions, followed by hydrochloride salt formation:
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Deprotection :
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Salt Formation : Treat the free amine with excess HCl gas in methyl tert-butyl ether (MTBE) to precipitate the dihydrochloride salt.
Characterization Data :
Alternative Pathway via Reductive Amination
Synthesis of Pyrrolidin-3-one Intermediate
Pyrrolidin-3-one serves as a precursor for reductive amination:
Benzylation and Salt Formation
Follow steps 2.2 and 2.3 to introduce the 3-fluorobenzyl group and form the dihydrochloride salt.
Critical Analysis of Methodologies
Solvent and Base Optimization
Yield Comparison
Scalability and Industrial Applicability
The Boc-protection route is preferred for large-scale synthesis due to:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the fluorobenzyl group may enhance binding affinity to neurotransmitter receptors, particularly serotonin and norepinephrine transporters, which are crucial in mood regulation .
- Neuroprotective Effects : Studies have shown that pyrrolidine derivatives can offer neuroprotection against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .
Pharmacology
The compound's pharmacological profile is of significant interest:
- Receptor Interaction : Preliminary studies suggest that this compound may act as a modulator of certain receptors involved in the central nervous system. This includes potential activity at dopamine and adrenergic receptors, which could influence both mood and cognition .
- Analgesic Properties : Some derivatives of pyrrolidine compounds have been noted for their analgesic properties, indicating that this compound could also be explored for pain management therapies .
Case Study 1: Neuropharmacological Investigation
A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant activity in reducing depressive-like behaviors in rodent models. The study highlighted the importance of the fluorobenzyl moiety in enhancing the pharmacological activity of these compounds.
Case Study 2: Synthesis and Biological Evaluation
A comprehensive synthesis route was established for this compound, followed by biological evaluation against various cell lines. The results indicated that the compound exhibited moderate cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .
Comparison with Related Compounds
| Compound Name | Structure | Potential Applications |
|---|---|---|
| 1-(3-Fluorobenzyl)pyrrolidine | Structure | Antidepressant, Neuroprotective |
| Pyrrolidine Derivatives | Varies | Analgesic, Anticancer |
| Fluorinated Analogues | Varies | Enhanced receptor binding |
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Inhibiting Enzymes: Blocking enzyme activity and affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 1-(3-fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride with its analogs:
*Calculated values are based on structural similarity to analogs.
Key Observations:
- Electron-Donating Groups (e.g., OCH₃): Methoxy groups could reduce LogP and improve solubility but may alter receptor binding profiles .
- Ring Size : Piperidine analogs (6-membered ring) like 1-(4-chloro-benzyl)-piperidin-3-ylamine hydrochloride exhibit higher molecular weights and distinct conformational flexibility compared to pyrrolidine derivatives .
Research and Application Contexts
- Pharmaceutical Intermediates : The 4-trifluoromethyl analog is studied for its bioactivity in central nervous system (CNS) targets due to the CF₃ group’s metabolic stability .
- Comparative Solubility : Dihydrochloride salts (e.g., 3-methoxy and 2-chloro derivatives) are preferred in aqueous formulations over freebase forms .
- Piperidine vs. Pyrrolidine : Piperidine derivatives may exhibit altered pharmacokinetics due to larger ring size, as seen in 1-(4-chloro-benzyl)-piperidin-3-ylamine hydrochloride’s discontinued status in certain research applications .
Biological Activity
1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClFN
- Molecular Weight : 263.15 g/mol
Anticancer Potential
Recent studies have indicated that derivatives of pyrrolidine, including 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine, exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine | Jurkat | 4.64 | Induces apoptosis, cell cycle arrest |
| BPU (related compound) | HeLa | 5.20 | Inhibits angiogenesis, promotes apoptosis |
| BPU | MCF-7 | 6.00 | Disrupts mitochondrial function |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : Computational docking studies suggest that this compound may effectively bind to MMP-2 and MMP-9, which are crucial in tumor metastasis.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound causes cell cycle arrest in the sub-G1 phase, leading to increased apoptosis.
- Antiangiogenic Properties : In vivo studies using chick chorioallantoic membrane assays have demonstrated its ability to inhibit blood vessel formation in tumors.
Case Study 1: In Vitro Assessment of Anticancer Activity
A study conducted on the anticancer effects of similar pyrrolidine derivatives revealed that treatment with 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine led to a significant reduction in cell viability in Jurkat cells (IC50 = 4.64 ± 0.08 µM). The study utilized MTT assays and flow cytometry for cell cycle analysis, confirming that the compound effectively induces apoptosis.
Case Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations have shown that 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine maintains stable binding interactions with target enzymes over extended periods, suggesting a potential for long-term efficacy in therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(3-Fluoro-benzyl)-pyrrolidin-3-ylamine dihydrochloride to improve yield and purity?
- Methodological Answer : Employ a hybrid computational-experimental approach using quantum chemical calculations to predict reaction pathways and transition states. Integrate Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, ICReDD’s methodology combines reaction path searches with machine learning to prioritize high-probability synthetic routes, minimizing trial-and-error . Statistical methods like factorial design (as outlined in chemical technology studies) can reduce the number of required experiments while capturing parameter interactions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm the fluorobenzyl and pyrrolidine moieties, noting the deshielding effects of the fluorine substituent. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, employ reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against known standards. Advanced techniques like LC-MS/MS can detect trace impurities, as demonstrated in forensic analyses of structurally related arylcyclohexylamines .
Q. How should researchers evaluate the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct solubility screens in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) using gravimetric or spectrophotometric methods. For stability, use accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) and analyze degradation products via HPLC. Temperature-dependent stability can be assessed using thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or pharmacological interactions of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map potential reaction intermediates and transition states, particularly for fluorobenzyl group interactions. Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets, such as neurotransmitter receptors, based on structural analogs like 3-fluoro PCP . Free energy perturbation (FEP) simulations may further refine binding mode predictions .
Q. What strategies resolve contradictory data in the literature regarding this compound’s mechanism of action?
- Methodological Answer : Conduct meta-analyses of existing pharmacological data, focusing on assay conditions (e.g., cell lines, receptor subtypes). Validate findings using orthogonal methods:
- In vitro: Radioligand binding assays with selective receptor antagonists.
- In silico: Compare molecular dynamics simulations with experimental IC values.
Contradictions may arise from fluorobenzyl group stereoelectronic effects, requiring precise control of protonation states in computational models .
Q. How can researchers design experiments to study the compound’s adsorption and reactivity on material surfaces?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to analyze surface interactions, as demonstrated in studies of indoor air chemistry. Controlled exposure experiments under varying humidity and temperature can quantify adsorption kinetics. Pair with X-ray photoelectron spectroscopy (XPS) to track chemical changes at interfaces .
Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?
- Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for sub-ppm detection limits. Use isotope-labeled internal standards to correct for matrix effects, as applied in forensic toxicology for structurally similar compounds .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines for arylcyclohexylamine derivatives:
- Storage : In airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis.
- Disposal : Neutralize waste with dilute NaOH and incinerate via certified hazardous waste services .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Conduct experiments in fume hoods to avoid inhalation .
Q. How can crystallography aid in structural elucidation of this compound and its derivatives?
- Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF). Collect X-ray diffraction data at low temperature (100 K) to minimize thermal motion artifacts. Compare bond lengths/angles with DFT-optimized geometries to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
